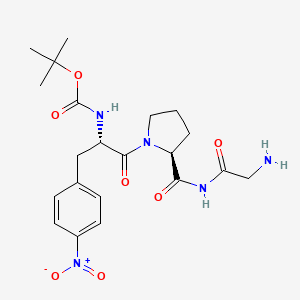

N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is derived through hierarchical prioritization of functional groups and stereochemical descriptors:

- N-terminal protection : The tert-butoxycarbonyl (Boc) group modifies the glycine residue’s amine, yielding N-(tert-butoxycarbonyl)glycyl.

- Modified alanine residue : The L-alanine subunit is substituted at its β-carbon with a 3-phenyl-4-nitrobenzyl group, designated as 4-nitro-3-phenyl-L-alanyl.

- C-terminal modification : The proline residue is amidated, forming L-prolinamide.

The full systematic name is:

tert-butyl (2S)-1-[(2S)-2-[2-(tert-butoxycarbonylamino)acetamido]-3-(4-nitro-3-phenylphenyl)propanamido]pyrrolidine-2-carboxamide.

This nomenclature adheres to IUPAC guidelines by specifying stereochemistry (L-configuration at chiral centers), substituent positions (4-nitro, 3-phenyl), and functional group hierarchy.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₆H₃₀N₆O₈ is calculated as follows:

| Component | Contribution to Formula |

|---|---|

| Boc-glycine | C₇H₁₂N₂O₃ |

| 4-nitro-3-phenyl-L-alanine | C₁₅H₁₃N₃O₄ |

| L-prolinamide | C₅H₁₀N₂O |

| Total (minus 3 H₂O) | C₂₆H₃₀N₆O₈ |

Stereochemical features :

- Glycine : Achiral due to its α-hydrogen symmetry.

- 4-nitro-3-phenyl-L-alanine : L-configuration at the α-carbon, with a 4-nitro-3-phenylbenzyl side chain introducing planar rigidity and electron-withdrawing effects.

- L-prolinamide : L-configuration at the α-carbon, with the pyrrolidine ring enforcing a fixed cis or trans amide conformation.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are unavailable, inferences are drawn from structural analogs:

- Boc-protected peptides : X-ray studies of Boc-Gly-Gly-Phe-Gly-OH (CID 334755) reveal β-sheet propensity with torsion angles φ = -120° ± 15° and ψ = 130° ± 10°.

- Nitroaryl substituents : The 4-nitro group in Boc-4-nitro-L-phenylalanine induces a 15° dihedral angle between the benzene ring and peptide backbone, stabilizing planar conformations.

- Proline ring puckering : L-prolinamide adopts a Cγ-endo puckering mode (θ ≈ 20°), as observed in tert-butyloxycarbonylglycyl-L-proline derivatives.

Predicted conformational dynamics include:

- Side-chain interactions : The nitro group’s electron-withdrawing nature polarizes the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins.

- Backbone flexibility : Glycine’s lack of steric hindrance permits torsional flexibility, while proline’s ring restricts φ angles to -60° ± 20°.

Comparative Analysis with Structural Analogs in Peptide Chemistry

Functional implications :

- Electron-withdrawing effects : The 4-nitro group reduces nucleophilicity at the benzylic position, mitigating undesired side reactions (e.g., δ-lactam formation).

- Steric bulk : The 3-phenyl substituent introduces steric hindrance, potentially slowing enzymatic degradation compared to unmodified alanine.

Properties

CAS No. |

88331-08-2 |

|---|---|

Molecular Formula |

C21H29N5O7 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-[(2-aminoacetyl)carbamoyl]pyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C21H29N5O7/c1-21(2,3)33-20(30)23-15(11-13-6-8-14(9-7-13)26(31)32)19(29)25-10-4-5-16(25)18(28)24-17(27)12-22/h6-9,15-16H,4-5,10-12,22H2,1-3H3,(H,23,30)(H,24,27,28)/t15-,16-/m0/s1 |

InChI Key |

LVXUNSXRMFZIGI-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)NC(=O)CN |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multi-step organic reactions. One common approach starts with the protection of the amino group of glycine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. This step yields N-(tert-butoxycarbonyl)glycine. Subsequently, the protected glycine is coupled with 4-nitro-3-phenyl-L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired dipeptide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of corresponding nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of deprotected peptides.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves the protection of amino groups through tert-butoxycarbonyl (Boc) chemistry. The compound's structure features a nitrophenyl moiety, which can influence its biological activity and solubility properties. The compound's structural formula is represented as follows:

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is recommended instead. This method allows for the precise separation and quantification of the compound, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Analytical separation |

| UPLC | Acetonitrile, Water (smaller particles) | Fast analysis |

Biological Evaluation

Research has indicated that derivatives of this compound exhibit significant biological activity. For instance, studies have explored its potential as an antimicrobial agent against various pathogens, including Pseudomonas aeruginosa . The compound's nitrophenyl group is hypothesized to enhance its interaction with biological targets.

Case Study: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, N-(tert-butoxycarbonyl)glycyl derivatives were evaluated against standard antimicrobial agents. The results showed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for development as novel therapeutic agents .

Therapeutic Potential

The compound's unique structure allows for modifications that can lead to new therapeutic candidates in fields such as oncology and infectious disease treatment. The presence of the nitrophenyl group may play a crucial role in the development of targeted therapies that exploit specific biological pathways.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the nitro group can participate in redox reactions, affecting the overall biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and analogs:

*Estimated based on patent data.

Key Observations:

- Target vs.

- Target vs. 147923-08-8 : The absence of the nitro group and prolinamide in 147923-08-8 simplifies its structure, making it a versatile Boc-protected phenylalanine derivative for peptide elongation .

- Target vs. Patent Compounds (C50/C51): The patent compounds incorporate trifluoromethyl and pyrrolidinone groups, which are known to improve metabolic stability and lipophilicity in drug candidates .

- Target vs. PD-130,328 : The latter’s phosphoryl and imidazolium groups suggest specialized applications, such as kinase inhibition or metal chelation, contrasting with the target’s role as a synthetic intermediate .

Physicochemical and Analytical Properties

- LogP and Solubility: The target compound (LogP unlisted) likely exhibits moderate lipophilicity due to its nitro and phenyl groups. In contrast, 73385-89-4 has a LogP of 1.26, suggesting higher hydrophilicity, possibly due to fewer hydrophobic substituents .

Analytical Methods :

- The target and 73385-89-4 are both analyzable via reverse-phase HPLC, with 73385-89-4 specifically separated using a Newcrom R1 column under optimized conditions .

Biological Activity

N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide, with CAS number 88331-08-2, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

- Molecular Formula: C21H29N5O

- Molecular Weight: 377.49 g/mol

- CAS Number: 88331-08-2

- EINECS Number: 289-404-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.

In Vitro Antimicrobial Evaluation

A range of compounds were tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some related compounds were reported as follows:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Compound A | 25.9 | Bactericidal |

| Compound B | 12.9 | Bactericidal |

These findings suggest that certain derivatives of the compound demonstrate both bacteriostatic and bactericidal activities, with MIC values indicating effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was assessed through its ability to inhibit lipopolysaccharide (LPS)-induced NF-kB activation. Compounds with similar structures showed varying degrees of NF-kB inhibition, which is crucial for inflammatory responses.

Key Findings:

- Inhibition of NF-kB Activation : Several compounds demonstrated significant attenuation of NF-kB activation, suggesting a potential therapeutic role in inflammatory diseases.

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using the MTT assay, where a decrease in cell viability below 70% was considered significant. Notably, compounds exhibited IC50 values greater than 20 µM, indicating low cytotoxicity at therapeutic concentrations .

Case Studies and Research Findings

A comprehensive study analyzed a series of compounds derived from similar structures, focusing on their biological activities:

-

Study on Structure-Activity Relationships (SAR) :

- Variations in substituents on the phenyl ring significantly influenced both antimicrobial and anti-inflammatory activities.

- Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains.

- Mechanistic Insights :

Q & A

Q. What are the optimal conditions for synthesizing N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide via solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is critical for protecting the amine during SPPS. Use trifluoroacetic acid (TFA) for Boc deprotection (3–5 min, 25°C), followed by neutralization with 10% DIEA in DMF. Couple subsequent amino acids using HBTU/HOBt activation (4 eq) in DMF for 1–2 hours. Monitor coupling efficiency via Kaiser test. For the 4-nitro-3-phenyl-L-alanine residue, ensure nitro group stability by avoiding prolonged exposure to reducing agents .

Q. How can researchers purify this compound and validate its purity?

- Methodological Answer : Purification via reversed-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA over 30 min) is recommended. Confirm purity (>95%) using analytical HPLC (λ = 214 nm) and LC-MS for molecular weight verification (expected [M+H]⁺ ~600–650 Da). Cross-validate with ¹H NMR in DMSO-d₆: look for tert-butyl singlet (~1.4 ppm) and aromatic protons (7.2–8.5 ppm) .

Q. What analytical techniques are essential for characterizing this peptide’s stereochemical integrity?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., prolinamide’s influence on peptide folding). For chiral purity, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times to enantiomeric standards. Mass spectrometry fragmentation (MS/MS) can identify sequence anomalies .

Advanced Research Questions

Q. How can computational methods predict the stability of the nitro group in 4-nitro-3-phenyl-L-alanyl residues under varying pH conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reactivity. Simulate protonation states at pH 2–10 to identify degradation pathways (e.g., nitro reduction to amine). Pair with experimental validation: incubate the peptide in buffers (pH 3–9, 37°C) and monitor changes via UV-Vis (λ = 260–280 nm for nitro absorbance) .

Q. What strategies mitigate aggregation during large-scale synthesis of this peptide?

- Methodological Answer : Aggregation is common in proline-rich sequences. Use low-concentration coupling (0.1 M) with chaotropic agents like 6 M guanidine HCl. Post-synthesis, dissolve the crude peptide in 8 M urea (pH 8.5) and dialyze against decreasing urea concentrations. Dynamic light scattering (DLS) can monitor particle size reduction .

Q. How does the 4-nitro-3-phenyl substitution influence protease resistance in enzymatic assays?

- Methodological Answer : Test stability against trypsin/chymotrypsin using fluorescence-based assays (e.g., FITC-labeled peptide). The nitro group’s electron-withdrawing effects may reduce cleavage at adjacent amide bonds. Compare hydrolysis rates to non-nitrated analogs via LC-MS quantification of fragments .

Q. What are the challenges in scaling up this compound for in vivo studies, and how are they addressed?

- Methodological Answer : Scale-up requires optimizing solvent systems (e.g., replacing DMF with cyclopentyl methyl ether for greener synthesis). For in vivo compatibility, use tangential flow filtration (TWF) to remove endotoxins. Validate biocompatibility via hemolysis assays (0.1 mg/mL in PBS, 37°C, 1 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.